molecular formula C11H7BrO3 B12838759 8-Bromo-3-hydroxy-1-naphthoic acid

8-Bromo-3-hydroxy-1-naphthoic acid

Cat. No.: B12838759
M. Wt: 267.07 g/mol
InChI Key: MWGPMZQAGLLEMC-UHFFFAOYSA-N
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Description

8-Bromo-3-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 3rd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-hydroxy-1-naphthoic acid typically involves the bromination of 3-hydroxy-1-naphthoic acid. One common method includes the use of bromine (Br2) and sodium bromide (NaBr) in an aqueous solution, followed by heating the reaction mixture to around 100°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 8th position of the naphthalene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-hydroxy-1-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 8-bromo-3-naphthoic acid.

    Reduction: Formation of 3-hydroxy-1-naphthoic acid.

    Substitution: Formation of various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-hydroxy-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-hydroxy-2-naphthoic acid
  • 8-Bromo-1-naphthoic acid
  • 4-Bromo-3-hydroxy-2-naphthoic acid

Uniqueness

8-Bromo-3-hydroxy-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

8-bromo-3-hydroxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7BrO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15)

InChI Key

MWGPMZQAGLLEMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)O

Origin of Product

United States

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